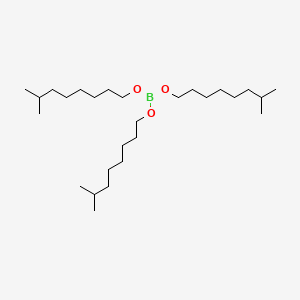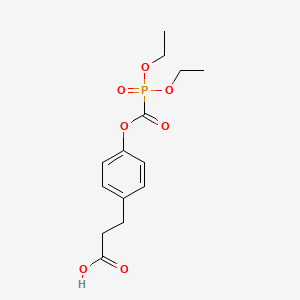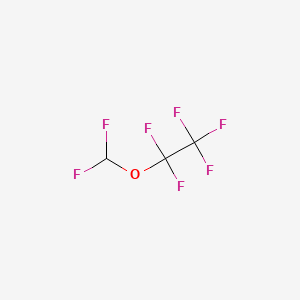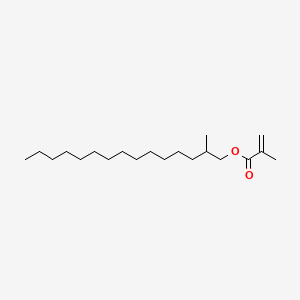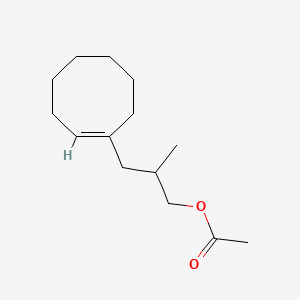
beta-Methylcyclooctene-1-propyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Methylcyclooctene-1-propyl acetate: is an organic compound with the molecular formula C14H24O2 It is a derivative of cyclooctene, featuring a methyl group at the beta position and a propyl acetate group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methylcyclooctene-1-propyl acetate typically involves the following steps:
Cyclooctene Formation: Cyclooctene is synthesized through the cyclization of 1,7-octadiene using a suitable catalyst.
Methylation: The cyclooctene undergoes methylation at the beta position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Acetylation: The methylated cyclooctene is then reacted with propyl acetate in the presence of an acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Industrial reactors and continuous flow systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: Beta-Methylcyclooctene-1-propyl acetate can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution, ammonia in ethanol for amine substitution.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Alcohols.
Substitution: Halides, amines.
科学的研究の応用
Beta-Methylcyclooctene-1-propyl acetate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of beta-Methylcyclooctene-1-propyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The cyclooctene moiety can participate in various biochemical reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Cyclooctene: A parent compound with similar structural features but lacking the methyl and propyl acetate groups.
Methylcyclooctene: Similar to beta-Methylcyclooctene-1-propyl acetate but without the propyl acetate group.
Propyl acetate: A simple ester with similar functional groups but lacking the cyclooctene ring.
Uniqueness: this compound is unique due to its combination of a cyclooctene ring, a methyl group, and a propyl acetate group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
93892-61-6 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
[3-[(1E)-cycloocten-1-yl]-2-methylpropyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-12(11-16-13(2)15)10-14-8-6-4-3-5-7-9-14/h8,12H,3-7,9-11H2,1-2H3/b14-8+ |
InChIキー |
GXTHLBYCEFJQJV-RIYZIHGNSA-N |
異性体SMILES |
CC(C/C/1=C/CCCCCC1)COC(=O)C |
正規SMILES |
CC(CC1=CCCCCCC1)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


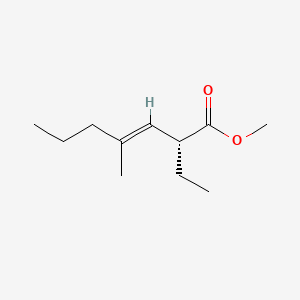
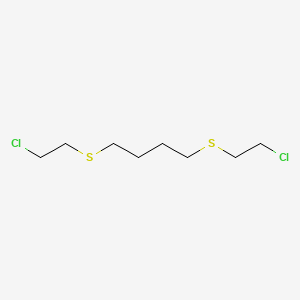
![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
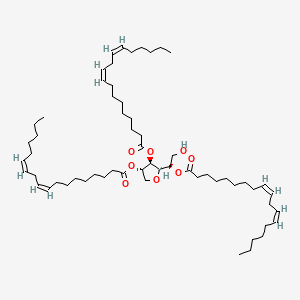
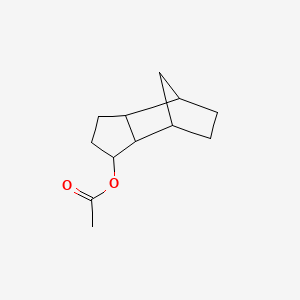
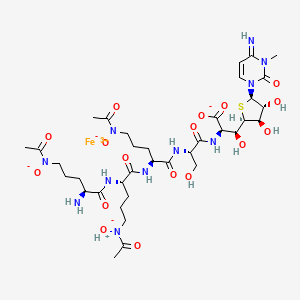
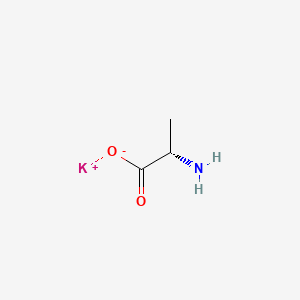
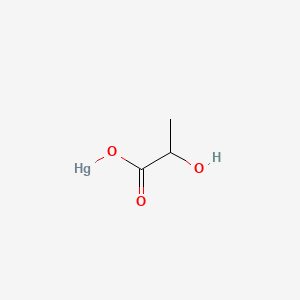
![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)

